molecular formula C8H13IO B14175355 (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one CAS No. 921770-64-1

(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one

Cat. No.: B14175355
CAS No.: 921770-64-1
M. Wt: 252.09 g/mol
InChI Key: JXARECJYIKQBDA-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one: is a chiral organic compound with a unique structure that includes an iodine atom and an ethyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one typically involves the iodination of a suitable cyclohexanone derivative. One common method is the halogenation of (2S,3S)-3-ethylcyclohexanone using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the iodine atom can lead to the formation of (2S,3S)-3-ethylcyclohexan-1-ol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products:

  • Oxidation can yield ketones or carboxylic acids.
  • Reduction can produce alcohols.
  • Substitution can lead to a variety of functionalized cyclohexane derivatives.

Scientific Research Applications

Chemistry: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.

Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems and to develop new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

  • (2S,3S)-3-Ethyl-2-bromocyclohexan-1-one
  • (2S,3S)-3-Ethyl-2-chlorocyclohexan-1-one
  • (2S,3S)-3-Ethyl-2-fluorocyclohexan-1-one

Uniqueness: The presence of the iodine atom in (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound valuable for specific applications in synthesis and research.

Properties

CAS No.

921770-64-1

Molecular Formula

C8H13IO

Molecular Weight

252.09 g/mol

IUPAC Name

(2S,3S)-3-ethyl-2-iodocyclohexan-1-one

InChI

InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m0/s1

InChI Key

JXARECJYIKQBDA-XPUUQOCRSA-N

Isomeric SMILES

CC[C@H]1CCCC(=O)[C@H]1I

Canonical SMILES

CCC1CCCC(=O)C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.